molecular formula C10H12ClNO2 B13037397 Ethyl 2-(6-chloro-5-methylpyridin-3-yl)acetate

Ethyl 2-(6-chloro-5-methylpyridin-3-yl)acetate

Cat. No.: B13037397
M. Wt: 213.66 g/mol
InChI Key: IWQTXLDFTNRGGB-UHFFFAOYSA-N
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Description

Ethyl 2-(6-chloro-5-methylpyridin-3-yl)acetate is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chloro and methyl group on the pyridine ring, which is further connected to an ethyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(6-chloro-5-methylpyridin-3-yl)acetate typically involves the esterification of 2-(6-chloro-5-methylpyridin-3-yl)acetic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(6-chloro-5-methylpyridin-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The chloro group on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products Formed

    Oxidation: 2-(6-chloro-5-methylpyridin-3-yl)acetic acid.

    Reduction: 2-(6-chloro-5-methylpyridin-3-yl)ethanol.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(6-chloro-5-methylpyridin-3-yl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(6-chloro-5-methylpyridin-3-yl)acetate depends on its specific application. In biological systems, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The presence of the chloro and methyl groups on the pyridine ring can influence its binding affinity and selectivity towards different molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(6-chloropyridin-3-yl)acetate: Similar structure but lacks the methyl group.

    Methyl 2-(6-chloro-5-methylpyridin-3-yl)acetate: Similar structure but has a methyl ester instead of an ethyl ester.

    2-(6-chloro-5-methylpyridin-3-yl)acetic acid: The carboxylic acid analog of the compound.

Uniqueness

This compound is unique due to the specific combination of the chloro and methyl groups on the pyridine ring, which can influence its reactivity and binding properties. This makes it a valuable intermediate in the synthesis of various biologically active compounds.

Properties

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

ethyl 2-(6-chloro-5-methylpyridin-3-yl)acetate

InChI

InChI=1S/C10H12ClNO2/c1-3-14-9(13)5-8-4-7(2)10(11)12-6-8/h4,6H,3,5H2,1-2H3

InChI Key

IWQTXLDFTNRGGB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CN=C(C(=C1)C)Cl

Origin of Product

United States

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